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Compound of Interest

Compound Name:
2-Amino-4-fluoro-5-

hydroxybenzoic acid

CAS No.: 1250931-52-2

Cat. No.: B578674

Get Quote

Introduction & Scope
2-Amino-4-fluoro-5-hydroxybenzoic acid (AFHBA) is a high-value substituted anthranilic

acid derivative employed as a scaffold in the synthesis of next-generation kinase inhibitors,

fluoroquinolone antibiotics, and anti-inflammatory agents. Its poly-functional nature—containing

an amine, a phenol, a carboxylic acid, and a fluorine atom—presents unique analytical

challenges regarding solubility, ionization states, and regio-isomer differentiation.

This guide provides a validated analytical framework for researchers. Unlike generic protocols,

this document focuses on the causality of method selection: why specific pH levels are required

for chromatography, how fluorine substitution alters NMR coupling patterns, and how to

stabilize the oxidation-prone aminophenol moiety during analysis.
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Property Value (Predicted/Exp) Analytical Consequence

Molecular Weight 171.13 g/mol
Suitable for LC-MS/MS

(ESI+/-).

pKa (COOH) ~2.5 - 3.5
Mobile phase pH must be <

2.5 for retention on C18.

pKa (Aniline) ~2.0 - 4.0
Protonated at acidic pH;

affects peak shape.

pKa (Phenol) ~9.5 - 10.5
Vulnerable to oxidation at high

pH.

Solubility DMSO, MeOH, Dilute Acid
Poor water solubility at neutral

pH (Zwitterionic).

Sample Preparation & Handling
Critical Warning: The ortho-aminophenol structural motif is susceptible to air oxidation, forming

quinone imines. All stock solutions must be prepared fresh or stored under inert gas at -20°C.

Protocol: Stabilized Stock Solution Preparation
Weighing: Weigh 10.0 mg of AFHBA into an amber glass vial (protects from

photodegradation).

Dissolution: Add 1.0 mL of DMSO-d6 (for NMR) or LC-MS grade DMSO. Vortex for 30

seconds until fully dissolved.

Why DMSO? It disrupts intermolecular H-bonding better than methanol for this zwitterion.

Dilution (for HPLC): Dilute the stock 1:100 into Water:Acetonitrile (90:10) containing 0.1%

Formic Acid.

Self-Validating Step: The presence of acid in the diluent prevents precipitation and

suppresses phenolic oxidation during the autosampler residence time.
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High-Performance Liquid Chromatography (HPLC)
[1]
Method Development Logic
Standard C18 columns often fail to retain small, polar zwitterions like AFHBA. We employ a

"Ion-Suppression" strategy. By lowering the pH below the pKa of the carboxylic acid (< 2.5), the

molecule becomes net positive (COOH neutral, NH3+ positive), improving interaction with the

hydrophobic stationary phase and reducing peak tailing caused by silanol interactions.

Validated HPLC Protocol (Purity & Assay)
Parameter Setting Rationale

Column

C18 Endcapped (e.g., Agilent

Zorbax SB-C18), 4.6 x 150

mm, 3.5 µm

Sterically protected phases

resist hydrolysis at low pH.

Mobile Phase A
0.1% Trifluoroacetic Acid (TFA)

in Water

pH ~2.0 ensures COOH is

protonated (neutral).

Mobile Phase B 0.1% TFA in Acetonitrile
TFA acts as an ion-pairing

agent to sharpen amine peaks.

Flow Rate 1.0 mL/min
Standard backpressure

optimization.

Gradient
0-2 min: 5% B; 2-15 min: 5% -

> 60% B; 15-20 min: 95% B

Slow gradient required to

separate potential

regioisomers.

Detection
UV 254 nm (Reference 360

nm)

254 nm targets the benzene

ring; 360 nm detects oxidation

byproducts.

Column Temp 30°C
Maintains reproducible

retention times.

Visualization: Method Development Decision Tree
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The following diagram illustrates the logical flow for optimizing the separation of AFHBA from its

synthetic impurities.
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Figure 1: Decision tree for optimizing HPLC separation of polar zwitterionic compounds like

AFHBA.

Structural Confirmation (Spectroscopy)
Characterizing AFHBA requires confirming the positions of the substituents. The fluorine atom

serves as a built-in probe for NMR.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Protic solvents like MeOH exchange labile protons).

H NMR (Proton):

Aromatic Region: You will observe two distinct singlets (or doublets with small coupling) for

the para-protons (H-3 and H-6).

Diagnostic Coupling: The proton ortho to the fluorine (H-3) will show a large

coupling (~10-12 Hz). The proton meta to the fluorine (H-6) will show a smaller

coupling (~6-8 Hz).

Labile Protons: Broad singlets for -OH (~9-10 ppm), -COOH (~12-13 ppm), and -NH2 (~5-

6 ppm).

F NMR (Fluorine):

Run proton-decoupled (

F{1H}) to see a clean singlet.

Run proton-coupled to confirm the number of neighboring protons (helps distinguish

regioisomers).

B. Mass Spectrometry (LC-MS)
Ionization: Electrospray (ESI).

Positive Mode (ESI+): [M+H]+ = 172.13 m/z.
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Fragmentation: Look for loss of H2O (-18) and CO2 (-44).

Negative Mode (ESI-): [M-H]- = 170.13 m/z.

Note: Phenols and carboxylic acids ionize exceptionally well in negative mode. This is

often more sensitive for impurity profiling.

Analytical Workflow Summary
The following diagram outlines the sequence of operations from raw material receipt to final

certificate of analysis (CoA) generation.
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Figure 2: Integrated analytical workflow for full characterization.
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characterization-of-2-amino-4-fluoro-5-hydroxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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